3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have garnered attention for their potential applications in medicinal chemistry, particularly as antitubercular agents. The compound is characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core structure that is substituted with a 2-aminoethyl group, enhancing its biological activity and solubility properties. The dihydrochloride salt form of this compound improves its stability and solubility in aqueous environments, making it suitable for various scientific applications.
The compound can be classified under heterocyclic compounds due to its fused ring structure comprising sulfur and nitrogen atoms. It has been identified with the Chemical Abstracts Service number 2034469-39-9 and is utilized in both academic research and industrial applications. Its structural formula is represented as C₈H₁₀N₄OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves several key steps:
In an industrial setting, the synthesis can be scaled up using specialized reactors that optimize temperature, pressure, and solvent conditions to maximize yield and purity. Common solvents include acetic acid or dimethylformamide, while purification techniques such as crystallization or chromatography are employed to isolate the final product in high purity .
The molecular structure of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one features a fused bicyclic system that includes a thiophene ring fused to a pyrimidine ring. The presence of an aminoethyl side chain contributes to its unique chemical properties.
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .
The primary target of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is Mycobacterium tuberculosis, specifically inhibiting cytochrome bd oxidase (Cyt-bd). This inhibition disrupts cellular respiration in the bacteria.
The compound affects energy metabolism pathways by obstructing electron transport processes essential for Mycobacterium tuberculosis survival. This mechanism underlies its potential as an antimycobacterial agent with significant therapeutic implications against tuberculosis.
Relevant analyses indicate that this compound's unique structure contributes to its distinct physical and chemical properties that are advantageous for various applications in research and industry .
The thieno[2,3‑d]pyrimidin‑4(3H)‑one scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with endogenous purines and quinazolines. This bicyclic system features a thiophene ring fused to a pyrimidinone, creating a planar, electron-rich heterocycle capable of diverse non-covalent interactions with biological targets [1] [3]. Key structural advantages include:
Table 1: Key Bioisosteric Relationships of Thieno[2,3-d]pyrimidin-4(3H)-one
| Endogenous Structure | Thienopyrimidine Bioisostere | Key Structural Mimicries |
|---|---|---|
| Adenine (Purine) | Thieno[2,3-d]pyrimidine | N1/N3 mimic purine N7/N9; π-stacking geometry |
| Quinazoline | Thieno[2,3-d]pyrimidine | Isoelectronic carbonyl; similar dipole moment (≈4D) |
| Pteridine | 5,6,7,8-Tetrahydro derivatives | Non-aromatic reduced ring mimics dihydropterin |
The scaffold’s planar conformation enables intercalation into DNA/RNA and insertion into kinase hinge regions, explaining its prevalence in anticancer and antimicrobial agents [1] [5]. X-ray crystallographic studies confirm that unsubstituted derivatives exhibit nearly coplanar thiophene and pyrimidine rings (dihedral <5°), facilitating deep pocket penetration [8].
The synthetic exploration of 3-substituted derivatives evolved through three distinct phases:
Early Approaches (Pre-2010): Initial routes relied on cyclocondensation of 2-aminothiophene-3-carboxylates with formamide or urea at high temperatures (180-200°C). These methods suffered from limited regiocontrol and low yields (30-50%) for 3-substituted variants due to competing O-alkylation [3] [8]. A representative synthesis involved refluxing ethyl 2-aminothiophene-3-carboxylate with chloroacetonitrile in dioxane/HCl to yield 3-(unsubstituted) derivatives, but N-alkylation required harsh conditions [3].
Modern Synthetic Breakthroughs (2010-Present): The development of one-pot multicomponent reactions revolutionized access to 3-substituted analogs. A pivotal advancement employed 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones as activated intermediates, reacting sequentially with aldehydes and amines under mild conditions (EtOH, 80°C). This method enabled diverse C3 substituents with yields up to 86% [4] [8]. For example:
Thieno-oxazine-dione + Aromatic aldehyde + Benzylamine → 3-(Benzyl)thieno[2,3-d]pyrimidin-4(3H)-one Table 2: Evolution of Key 3-Substituted Thieno[2,3-d]pyrimidin-4(3H)-one Analogs
| Compound Class | Representative Substituent | Primary Biological Activity | Synthetic Era |
|---|---|---|---|
| 3-Arylalkyl | 3-(4-Hydroxybenzyl) | Anticancer (A549 IC₅₀ = 0.94 µM) | 2015 [4] |
| 3-Heteroaryl | 3-(Pyridin-4-ylmethyl) | Kinase inhibition (VEGFR-2 IC₅₀ = 42 nM) | 2017 [3] |
| 3-Aminoalkyl | 3-(2-Aminoethyl) | Dual EGFR/HER2 inhibition | 2018-Present |
| 3-Peptidic | 3-(Gly-Pro-Glu)-linker | Targeted anticancer prodrugs | 2020 [5] |
The 3-position of thieno[2,3‑d]pyrimidin‑4(3H)‑one serves as a critical pharmacophore anchor point for optimizing target engagement and physicochemical properties. Introduction of 2-aminoethyl groups specifically addresses three key design challenges:
Enhanced Target Affinity: The protonatable amine (pKa ≈10.5) forms salt bridges with aspartate/glutamate residues in enzymatic pockets. In kinase inhibitors, the ethylamine linker positions terminal groups to occupy hydrophobic regions II/III of the ATP site, improving potency 10-100x versus unsubstituted analogs [4] [7]. Molecular modeling of EGFR inhibitors shows the aminoethyl nitrogen forming a key H-bond with Thr830, while the thienopyrimidine core stacks against Met769 [3].
Improved Water Solubility: Aminoethyl derivatives exhibit significantly enhanced aqueous solubility (>5 mg/mL at pH 7.4) versus lipophilic analogs (<0.1 mg/mL), attributable to:
Hydrogen-bonding capacity (3-5 H-bond acceptors/donors) [4] [5]
Conformational Restriction: Cyclization of the aminoethyl side chain into aziridines or azetidines modulates entropic penalties upon binding. In mycobacterial Cyt-bd inhibitors, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) achieved IC₅₀ = 6 µM by pre-organizing the side chain in a bioactive conformation [7].
Table 3: Biological Activities of Select 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Biological Target | Compound Structure | Activity | Reference |
|---|---|---|---|
| EGFR/HER2 Kinases | 3-(2-(Piperazin-1-yl)ethyl) | Dual inhibition IC₅₀ = 28 nM (EGFR), 34 nM (HER2) | [3] |
| Mtb Cyt-bd Oxidase | N-(4-(tert-Butyl)phenethyl) | ATP IC₅₀ = 6 µM (BCG + Q203) | [7] |
| PARP-1 | 3-(2-(4-Methylpiperazin-1-yl)ethyl)-2-phenyl | Combo therapy sensitization (A549) | [4] |
| DHFR | 3-(2-Aminoethyl)-2,6-diamino | Antiparasitic (T. gondii IC₅₀ = 70 nM) | [3] [7] |
The aminoethyl side chain also enables prodrug strategies through amide formation or Schiff base chemistry. In CNS applications, N-acylation masks the amine to enhance blood-brain barrier penetration, with intracellular esterases regenerating the active compound [5]. Current research explores bifunctional derivatives where the terminal amine conjugates to:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9